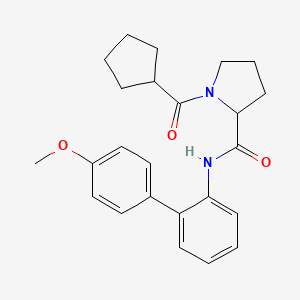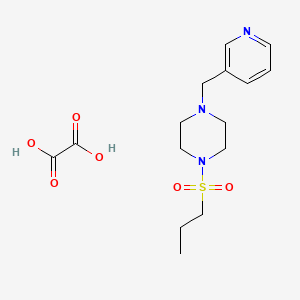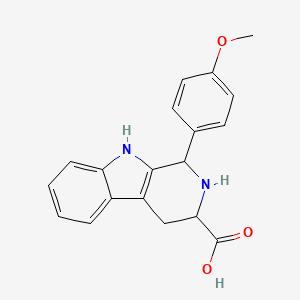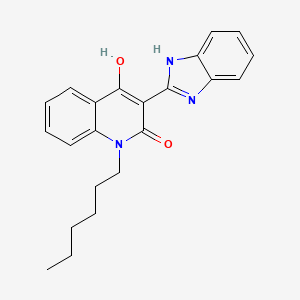![molecular formula C17H28N2O B6068352 2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6068352.png)
2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-isopropyl-4-(2-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound with the molecular formula C18H28N2O. It is commonly known as 'IMBP' and is used in scientific research for its potential therapeutic effects. IMBP is a piperazine derivative and is structurally similar to some antipsychotic drugs. In
Mécanisme D'action
The mechanism of action of IMBP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. IMBP also has an affinity for the alpha-1 adrenergic receptor. The exact mechanism of action of IMBP is still being studied, and further research is needed to fully understand its therapeutic effects.
Biochemical and Physiological Effects:
IMBP has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. IMBP has also been shown to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of the neurotransmitters GABA and glutamate. The biochemical and physiological effects of IMBP are complex and continue to be explored.
Avantages Et Limitations Des Expériences En Laboratoire
IMBP has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. IMBP is also structurally similar to some antipsychotic drugs, making it a useful tool for studying the mechanisms of action of these drugs. However, there are also limitations to the use of IMBP in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully explore its therapeutic potential.
Orientations Futures
There are several future directions for the study of IMBP. One area of research is the development of new drugs based on the structure of IMBP. Another area of research is the exploration of the therapeutic potential of IMBP in the treatment of substance abuse disorders and neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of IMBP and its potential therapeutic effects.
Conclusion:
In conclusion, IMBP is a chemical compound with potential therapeutic effects that has been studied extensively in scientific research. Its synthesis method has been optimized to produce high yields and purity, making it suitable for lab experiments. IMBP has a complex mechanism of action and has been shown to have various biochemical and physiological effects. While there are limitations to the use of IMBP in lab experiments, its potential therapeutic effects and future directions for research make it an interesting compound to study.
Méthodes De Synthèse
The synthesis of IMBP involves the reaction of 1-isopropyl-4-(2-methylbenzyl)piperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method has been optimized to produce IMBP in high yields and purity, making it suitable for scientific research applications.
Applications De Recherche Scientifique
IMBP has been studied for its potential therapeutic effects in various fields of research. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. IMBP has also been studied for its potential use in the treatment of substance abuse disorders and neurodegenerative diseases. The scientific research applications of IMBP are vast and continue to be explored.
Propriétés
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]-1-propan-2-ylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-14(2)19-10-9-18(13-17(19)8-11-20)12-16-7-5-4-6-15(16)3/h4-7,14,17,20H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWIPPDIAQHYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(C2)CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 5-[{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]-5-oxopentanoate](/img/structure/B6068275.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(8-quinolinylmethyl)ethanamine](/img/structure/B6068282.png)
![2-chloro-N-[1-methyl-2-(2-pyrazinyl)ethyl]-5-(1H-pyrazol-1-yl)benzamide](/img/structure/B6068301.png)


![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-7-methoxy-2-(4-methylphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B6068322.png)
![3-cyclopropyl-5-(2-methoxy-1-naphthyl)-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6068332.png)
![1-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinyl)-1-propanone](/img/structure/B6068338.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(6-methoxy-2-naphthyl)oxy]acetohydrazide](/img/structure/B6068357.png)
![N-methyl-1-(2-phenylethyl)-N-[1-(3-pyridinylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6068365.png)
![N-(4-fluorophenyl)-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6068366.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6068368.png)